molecular formula C13H17N B11959458 3-Methyl-2-phenylhexanenitrile CAS No. 26887-10-5

3-Methyl-2-phenylhexanenitrile

Cat. No.: B11959458
CAS No.: 26887-10-5
M. Wt: 187.28 g/mol
InChI Key: ZRGXBDHLUXOPLP-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylhexanenitrile is a chemical compound with the molecular formula C16H23N and is provided as a high-purity building block for research and development purposes. The nitrile functional group is a key motif in medicinal chemistry, found in over 30 FDA-approved pharmaceuticals, as it can enhance binding affinity, improve pharmacokinetic profiles, and reduce drug resistance . This specific aliphatic nitrile serves as a versatile synthetic intermediate. The nitrile group can be efficiently converted into other valuable functional groups, such as carboxylic acids via hydrolysis or primary amines through reduction with agents like LiAlH4, providing a crucial handle for molecular diversification in synthetic routes . In a research context, incorporation of a nitrile group into lead compounds is a established strategy in rational drug design . The strong dipole and linear geometry of the nitrile group allow it to act as a hydrogen bond acceptor, potentially interacting with serine or arginine residues in target proteins, and it is often used as a bioisostere for carbonyl, hydroxyl, or halogen groups . Researchers can leverage this compound as a scaffold in the exploration of new compounds for various applications, utilizing its robust and metabolically stable nitrile moiety. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26887-10-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-methyl-2-phenylhexanenitrile

InChI

InChI=1S/C13H17N/c1-3-7-11(2)13(10-14)12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7H2,1-2H3

InChI Key

ZRGXBDHLUXOPLP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C#N)C1=CC=CC=C1

Origin of Product

United States

Stereochemical Investigations of 3 Methyl 2 Phenylhexanenitrile

Elucidation of Stereoisomeric Forms and Chiral Centers

3-Methyl-2-phenylhexanenitrile is a chiral molecule due to the presence of two asymmetric carbon atoms, also known as chiral centers. A chiral center is a carbon atom bonded to four different substituent groups. The identification of these centers is the first step in understanding the compound's stereoisomerism.

The structure of this compound is: CH3-CH2-CH2-CH(CH3)-CH(C6H5)-CN

The two chiral centers are located at the C2 and C3 positions of the hexanenitrile (B147006) backbone:

Carbon-2 (C2): This carbon is bonded to a phenyl group (-C₆H₅), a nitrile group (-CN), a hydrogen atom (-H), and the 3-methylhexyl group (-CH(CH₃)CH₂CH₂CH₃). As these four groups are distinct, C2 is a chiral center.

Carbon-3 (C3): This carbon is attached to a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), a hydrogen atom (-H), and the 2-phenyl-2-cyanoethyl group (-CH(C₆H₅)CN). These four groups are also different, making C3 a second chiral center.

With two chiral centers (n=2), the maximum possible number of stereoisomers is given by the formula 2ⁿ, which results in 2² = 4 distinct stereoisomers. These isomers are defined by the specific spatial configuration (R or S) at each chiral center.

Table 1: Possible Stereoisomers of this compound

Stereoisomer Configuration at C2 Configuration at C3
1 R R
2 S S
3 R S

Enantiomeric and Diastereomeric Relationships

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They exhibit identical physical properties (e.g., boiling point, density) but rotate plane-polarized light in equal but opposite directions. In the case of this compound, the enantiomeric pairs are those with opposite configurations at both chiral centers.

Diastereomers are stereoisomers that are not mirror images of one another. This occurs when molecules have two or more chiral centers and differ in configuration at some, but not all, of them. Unlike enantiomers, diastereomers have different physical properties.

The relationships between the four stereoisomers are summarized below.

Table 2: Stereochemical Relationships of this compound Isomers

Isomer Pair Relationship Description
(2R, 3R) & (2S, 3S) Enantiomers Non-superimposable mirror images.
(2R, 3S) & (2S, 3R) Enantiomers Non-superimposable mirror images.
(2R, 3R) & (2R, 3S) Diastereomers Same configuration at C2, opposite at C3.
(2R, 3R) & (2S, 3R) Diastereomers Opposite configuration at C2, same at C3.
(2S, 3S) & (2R, 3S) Diastereomers Opposite configuration at C2, same at C3.

Principles of Stereochemical Control in Nitrile Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the chiral centers at C2 and C3. Several strategies in organic synthesis are employed to achieve such stereochemical control.

Chelation-Controlled Alkylations: A powerful method for establishing stereocenters involves the alkylation of nitrile-stabilized carbanions. duq.edu For a molecule like this compound, a potential synthesis could involve the reaction of a phenylacetonitrile (B145931) anion with a suitable alkyl halide. The stereochemical outcome can be directed through chelation. For instance, creating a C-magnesiated nitrile intermediate can allow for chelation control during subsequent reactions, leading to the formation of specific diastereomers. duq.edu Research has shown that alkylations of these C-metallated nitriles can proceed with either retention or inversion of stereochemistry depending on the electrophile used, providing a pathway to different diastereomers from a single intermediate. duq.edu

Conjugate Addition Reactions: The formation of the C2-C3 bond can be achieved via a conjugate addition (Michael reaction). For example, the addition of the phenylacetonitrile anion to an α,β-unsaturated ester or ketone, followed by modification, can set the stereochemistry at both centers. wikipedia.org The stereoselectivity of this addition is influenced by factors such as the solvent, temperature, and the nature of the cation associated with the nitrile anion.

Asymmetric Catalysis: Modern synthetic chemistry heavily relies on asymmetric catalysis to produce enantiomerically enriched products.

Enantioselective Hydrocyanation: This involves the addition of a cyanide source across a carbon-carbon double bond, catalyzed by a chiral transition metal complex, often based on nickel. uni-koeln.de This method is highly effective for creating chiral nitriles from prochiral alkenes. uni-koeln.de

Catalytic Asymmetric Reduction: If a precursor molecule contains a keto group, its reduction can generate a chiral alcohol center. Asymmetric reduction using chiral catalysts or reagents can produce one enantiomer in high excess. numberanalytics.comgoogleapis.com For example, the reduction of a hypothetical 3-methyl-2-phenyl-5-oxohexanenitrile precursor could stereoselectively create a hydroxyl group, which could then be further manipulated. wikipedia.org

Table 3: Summary of Stereochemical Control Strategies in Nitrile Synthesis

Synthetic Strategy Description Key Control Elements
Stereoselective Alkylation Reaction of a nitrile-stabilized carbanion with an electrophile. duq.edu Chiral auxiliaries, chelation with metal ions, choice of electrophile. duq.edu
Conjugate Addition Addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile. wikipedia.org Chiral catalysts, reaction conditions (solvent, temperature), substrate geometry.
Asymmetric Hydrocyanation Catalytic addition of HCN or equivalent to an alkene. uni-koeln.de Chiral ligands on a metal catalyst (e.g., Nickel). uni-koeln.de

| Diastereoselective Reduction | Reduction of a prochiral functional group (e.g., ketone) in a molecule already containing a chiral center. numberanalytics.com | Steric hindrance from the existing center, choice of reducing agent. numberanalytics.com |

Mechanistic Investigations of 3 Methyl 2 Phenylhexanenitrile Synthesis and Reactions

Detailed Reaction Mechanisms in Chiral Nitrile Formation

The creation of the C-CN bond and the simultaneous setting of the adjacent stereocenter can be achieved through various mechanistic pathways. The choice of mechanism is crucial as it directly dictates the stereochemical outcome of the reaction.

Nucleophilic substitution reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. libretexts.org The two primary pathways, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), have profoundly different mechanisms and stereochemical consequences, which are critical in the synthesis of a specific enantiomer of a chiral nitrile. numberanalytics.comsolubilityofthings.com

The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (backside attack). solubilityofthings.com This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center. libretexts.orgchemistrysteps.com For synthesizing an enantioenriched compound like 3-Methyl-2-phenylhexanenitrile, an SN2 pathway is highly desirable. For instance, a stereoconvergent nickel-catalyzed Negishi cross-coupling of a racemic α-bromonitrile can furnish enantioenriched α-alkyl-α-arylnitriles. nih.gov In such a reaction, a chiral ligand on the nickel catalyst controls the enantioselectivity, and the reaction at the metal center proceeds with a predictable stereochemical outcome, akin to an SN2 inversion, allowing for the formation of a single enantiomer from a racemic starting material. nih.gov

The SN1 reaction , in contrast, is a two-step process. organic-chemistry.org The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. numberanalytics.comorganic-chemistry.org The nucleophile can then attack this flat intermediate from either face with nearly equal probability. chemistrysteps.com If the carbon becomes a stereocenter, this leads to racemization, producing a mixture of both enantiomers. solubilityofthings.comorganic-chemistry.org Therefore, an SN1 pathway is generally unsuitable for the asymmetric synthesis of chiral nitriles where a single stereoisomer is the target.

FeatureSN1 MechanismSN2 Mechanism
Molecularity UnimolecularBimolecular
Reaction Steps Two steps (via carbocation intermediate)One concerted step
Substrate Preference Tertiary > SecondaryPrimary > Secondary
Stereochemistry Racemization at chiral centerInversion of configuration at chiral center
Relevance to Chiral Nitrile Synthesis Generally undesirable, leads to loss of stereochemical purity. solubilityofthings.comHighly valuable for creating specific enantiomers from chiral or racemic precursors. numberanalytics.comnih.gov

Addition-elimination reactions provide another powerful route to nitriles. These sequences typically involve the initial addition of a nucleophile to an unsaturated system, followed by the elimination of a leaving group. The electrophilic carbon of a nitrile group can react with organometallic nucleophiles like Grignard reagents to form an imine anion intermediate. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis can convert this intermediate into a ketone, but the initial nucleophilic addition step is a key C-C bond-forming reaction. masterorganicchemistry.comchemistrysteps.com

In the context of forming α-aryl nitriles, a relevant sequence can be found in processes that merge different reaction types. For example, a Morita-Baylis-Hillman (MBH) type reaction can be combined with a rearrangement. bohrium.com The initial step involves the addition of a Lewis base to an α,β-unsaturated nitrile, which then participates in a subsequent rearrangement and elimination sequence to yield the final α-arylated product. bohrium.com This cascade demonstrates how an initial addition can set the stage for elimination and the formation of the desired structure.

Rearrangement reactions, particularly sigmatropic rearrangements, offer sophisticated and often highly selective methods for forming complex molecules. A notable example is the α-arylation of unactivated nitriles using aryl sulfoxides, which proceeds through an electrophilic rearrangement. dicp.ac.cn This transformation avoids the need for strong bases to deprotonate the weakly acidic nitrile. dicp.ac.cn

The proposed mechanism involves four key stages: bohrium.comdicp.ac.cn

Electrophilic Assembly : The aryl sulfoxide (B87167) is activated by an electrophile, such as triflic anhydride (B1165640) (Tf₂O), to form a highly electrophilic species. This species then traps the nitrile to generate a sulfonium (B1226848) imine intermediate.

Deprotonation : A mild base, such as DABCO, removes the α-proton from the nitrile, creating a zwitterionic intermediate.

nih.govnih.gov-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step. The zwitterionic intermediate undergoes a concerted rearrangement where the aryl group migrates from the sulfur atom to the α-carbon of the nitrile.

Elimination : The final step is the elimination of an aryl sulfenate, often facilitated by the base, to yield the α-aryl α,β-unsaturated nitrile with high Z-selectivity. bohrium.com

DFT calculations support this pathway, indicating that the deprotonation and subsequent rearrangement are energetically favorable. dicp.ac.cn

Aryl SulfoxideAlkyl NitrileBaseYield of α-Aryl Nitrile (%)Reference
Diphenyl sulfoxideAcetonitrile (B52724)DABCO95 dicp.ac.cn
Diphenyl sulfoxidePropionitrileDABCO92 dicp.ac.cn
Diphenyl sulfoxideCyclopropyl nitrileDABCO61 dicp.ac.cn
Di(p-tolyl) sulfoxideAcetonitrileDABCO96 dicp.ac.cn
Di(p-anisyl) sulfoxideAcetonitrileDABCO93 dicp.ac.cn

Catalytic Cycle Elucidation

Catalysis is essential for achieving high efficiency and enantioselectivity in modern organic synthesis. Elucidating the catalytic cycle—the sequence of steps through which a catalyst participates in and is regenerated from a reaction—is key to understanding and optimizing these transformations.

In asymmetric metal catalysis, chiral ligands are responsible for transferring stereochemical information from the catalyst to the substrate, thereby inducing enantioselectivity. The design of the ligand, including its steric and electronic properties, is a critical factor that can dramatically influence the outcome of a reaction. acs.org

Electronic Effects : The electronic properties of a ligand can alter the reactivity and selectivity of the metal center. In the nickel-catalyzed asymmetric hydrocyanation of vinylarenes, it was found that using carbohydrate-derived phosphinite ligands with electron-withdrawing groups on the phosphorus atom led to enhanced enantioselectivity. acs.orgscispace.com This effect suggests that modifying the electron density at the metal center can fine-tune the interactions within the catalyst-substrate complex during the stereochemistry-determining step.

Steric Effects : The steric bulk of a ligand creates a specific chiral environment around the metal center, which can physically block one pathway of substrate approach over another. In the enantioselective synthesis of nitriles with quaternary carbon centers via a cobalt-catalyzed Michael reaction, N,N'-dioxide ligands with bulkier peripheral amide groups showed higher reactivity and enantioselectivity. acs.org Similarly, the choice of ligand scaffold, such as a bidentate bis(oxazoline) (BOX) versus a tridentate pybox, can be crucial. For certain nickel-catalyzed Negishi cross-couplings of α-bromonitriles, a bidentate BOX ligand provided significantly better results than tridentate pybox ligands, which had been optimal for other substrates. nih.gov

Ligand TypeMetalReaction TypeKey FindingReference
Carbohydrate PhosphinitesNickelAsymmetric HydrocyanationElectron-withdrawing groups on P increase enantiomeric excess. acs.orgscispace.com
Bis(oxazoline) (BOX)NickelNegishi Cross-CouplingBidentate BOX ligand superior to tridentate Pybox for α-bromonitriles. nih.gov
N,N'-DioxideCobaltMichael AdditionIncreased steric bulk on the ligand enhances enantioselectivity. acs.org
Pincer LigandsManganeseα-Olefination of NitrilesEnables dehydrogenative coupling without additives. organic-chemistry.org

Identifying the active catalytic species and intermediates is a challenging but essential part of mechanistic investigation. In manganese-catalyzed reactions of nitriles, metal-ligand cooperation has been identified as a key principle. For the hydration and α-deuteration of nitriles catalyzed by a manganese pincer complex, mechanistic studies suggest that the reaction proceeds through manganese ketimido and enamido pincer complexes as key intermediates. nih.gov Similarly, the manganese-hydride catalyzed dihydroboration of nitriles is believed to proceed via the insertion of the nitrile into the Mn-H bond to form a manganese-amido species. rsc.org

In the realm of nickel catalysis, dual photoredox/nickel-catalyzed cyanation reactions have provided insight into novel redox cycles. It has been proposed that visible light facilitates the oxidation of an Ar-Ni(II) intermediate to a transient, highly reactive Ar-Ni(III) species. chinesechemsoc.orgchinesechemsoc.org This oxidation is key to promoting the subsequent reductive elimination step, which forms the C-CN bond and is often a difficult step in nickel catalysis due to the strong binding of cyanide. The full cycle is proposed as Ni(0) → Ni(II) → Ni(III) → Ni(I) → Ni(0). chinesechemsoc.org This contrasts with other nickel-catalyzed cyanations that may involve a Ni(0)/Ni(II) cycle, where C-CN bond cleavage of an acetonitrile solvent molecule is assisted by a silylating reagent, generating an [N-(trimethylsilyl)iminoacyl]nickel intermediate. nih.gov

Metal SystemReactionProposed Active/Key SpeciesRedox Cycle (if applicable)Reference
Nickel/PhotoredoxAryl Halide CyanationAr-Ni(III)Ni(0) ↔ Ni(II) ↔ Ni(III) ↔ Ni(I) chinesechemsoc.orgchinesechemsoc.org
Nickel/OrganosiliconAryl Halide Cyanation[N-(trimethylsilyl)iminoacyl]nickel(II)Ni(0) ↔ Ni(II) nih.gov
Manganese-PincerNitrile HydrationManganese ketimido and enamido complexesN/A (Metal-Ligand Cooperation) nih.gov
Calcium-BINOLHydrazone HydrocyanationCalcium cyanide complexN/A beilstein-journals.orgresearchgate.net

Transition State Analysis and Energy Profiles

The synthesis of this compound, typically achieved through the α-alkylation of 2-phenylpropanenitrile, involves a series of elementary steps, each with a corresponding transition state and energy profile. While specific experimental data for this compound is not extensively available, computational studies on analogous α-alkylation reactions of aryl nitriles provide significant insights into the mechanistic pathways.

A prevalent mechanism for the α-alkylation of arylacetonitriles with alcohols, which can be extrapolated to the synthesis of this compound, is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This process, often catalyzed by transition metal complexes such as those of ruthenium or iridium, involves the temporary conversion of the alcohol into a more reactive aldehyde. sci-hub.sersc.org

The key steps and their associated energy profiles, as elucidated by Density Functional Theory (DFT) calculations on related systems, are:

Alcohol Dehydrogenation: The catalyst oxidizes the alcohol (e.g., 1-pentanol) to the corresponding aldehyde (pentanal). This step involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination to yield the aldehyde and a metal-hydride species.

Knoevenagel-Type Condensation: The base-catalyzed condensation between the deprotonated nitrile (the carbanion of 2-phenylpropanenitrile) and the in-situ generated aldehyde occurs. This step proceeds through a nucleophilic attack of the nitrile carbanion on the aldehyde's carbonyl carbon, forming an alkoxide intermediate.

Dehydration: The alkoxide intermediate undergoes dehydration to form an α,β-unsaturated nitrile intermediate.

Hydrogenation: The metal-hydride species, formed in the initial dehydrogenation step, reduces the α,β-unsaturated nitrile to the final product, this compound, and regenerates the active catalyst. sci-hub.se

DFT calculations on a model Ru(II)-catalyzed α-alkylation of phenylacetonitrile (B145931) with ethanol (B145695) reveal the Gibbs free energy profile for these steps. Although the specific values would differ for the synthesis of this compound, the relative energy barriers provide a valuable qualitative picture.

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) and Reaction Energy (ΔG) for a Model Ru(II)-Catalyzed α-Alkylation of Phenylacetonitrile with Ethanol (values in kcal/mol). sci-hub.se
Reaction StepTransition StateΔG‡ (kcal/mol)ΔG (kcal/mol)
Ethanol DehydrogenationTS for β-hydride elimination9.3-5.2
Condensation & DehydrationTS for dehydration25.1-15.7
Hydrogenation of α,β-unsaturated nitrileTS for hydride transfer18.9-28.4

Note: The data presented is for a model reaction and serves to illustrate the energetic landscape of the synthesis. The actual values for this compound may vary.

Kinetic Studies and Determination of Rate-Determining Steps (e.g., C-H bond cleavage)

In the context of the borrowing hydrogen mechanism, kinetic analyses of similar reactions have often identified the initial C-H bond cleavage of the alcohol (dehydrogenation) or the condensation/dehydration sequence as the rate-limiting step. nih.govresearchgate.net For instance, in a study on the α-alkylation of phenylacetonitrile with benzyl (B1604629) alcohol, kinetic data suggested that the transfer hydrogenation of the intermediate α,β-unsaturated nitrile was the rate-determining step. nih.gov

The deprotonation of the α-carbon of the nitrile is a critical step for the condensation to occur. The rate of this proton transfer is influenced by the acidity of the nitrile and the strength of the base. Kinetic studies on the deprotonation of substituted phenylacetonitriles have provided valuable data on these rate constants.

Table 2: Rate Constants for the Deprotonation of Substituted 2-Phenylacetonitriles by Piperidine in 90% DMSO-10% Water at 20 °C. acs.org
Substituent (X) on Phenyl RingpKak1 (M⁻¹s⁻¹)k-1 (M⁻¹s⁻¹)
NO₂10.961.53 x 10⁴1.28 x 10³
CN13.102.10 x 10²1.50 x 10³
Br13.843.50 x 10¹1.43 x 10³

Note: This data illustrates the effect of substituents on the rate of deprotonation of the α-carbon, a key step in the synthesis of derivatives of phenylacetonitrile.

Isotope Effects in Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying whether a bond to an isotopically substituted atom is broken in the rate-determining step. wikipedia.org In the context of this compound synthesis, KIEs can provide evidence for C-H bond cleavage being rate-limiting.

A primary KIE (kH/kD > 1) is observed when a C-H bond is cleaved in the RDS. princeton.edu For the borrowing hydrogen mechanism, if the initial dehydrogenation of the alcohol is the RDS, replacing the hydrogen on the α-carbon of the alcohol with deuterium (B1214612) should result in a significant primary KIE. Similarly, if the deprotonation of the α-carbon of the nitrile is rate-limiting, a primary KIE would be expected upon deuteration of this position.

In a study of the oxidation of mandelonitrile (B1675950) to benzoyl cyanide, a significant primary KIE of 5.76 was observed, confirming that the cleavage of the α-C-H bond is the rate-determining step in that transformation. researchgate.net While not directly the synthesis of this compound, this demonstrates the utility of KIEs in probing reactions at the α-position of nitriles.

Secondary KIEs, where kH/kD is close to 1, are observed when the isotopically substituted bond is not broken in the RDS but is in close proximity to the reaction center. wikipedia.org For instance, if the nucleophilic attack of the nitrile carbanion on the aldehyde is the RDS, a small secondary KIE might be observed upon deuteration of the α-position of the nitrile.

Table 3: Representative Kinetic Isotope Effects in Reactions Relevant to α-Aryl Nitrile Synthesis.
Reaction TypeIsotopically Labeled PositionObserved kH/kDImplicationReference
Oxidation of Mandelonitrileα-C-H of nitrile5.76C-H bond cleavage is the rate-determining step. researchgate.net
C-H activation by a nonheme oxoiron(IV) complexC-H of ethylbenzene>30Significant tunneling contribution to the H-atom abstraction. nih.gov
E1cB Eliminationβ-C-H~1.0C-H bond is not broken in the rate-determining step. masterorganicchemistry.com

Note: The KIE values are highly dependent on the specific reaction and conditions. This table provides examples of how KIEs are used to probe reaction mechanisms.

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Determination

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of organic compounds. High-resolution NMR, IR spectroscopy, and mass spectrometry collectively provide a detailed picture of the molecular framework of 3-methyl-2-phenylhexanenitrile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The methine proton at the C2 position, being adjacent to both the phenyl and nitrile groups, would likely resonate as a doublet or multiplet in the range of δ 3.5-4.0 ppm. The protons of the hexyl chain would show complex splitting patterns in the upfield region (δ 0.8-2.0 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The nitrile carbon is expected to appear in the range of δ 115-125 ppm. The carbons of the phenyl ring would resonate between δ 125-140 ppm. The aliphatic carbons of the hexyl chain and the methyl group would be found in the upfield region of the spectrum (δ 10-60 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, respectively. This would allow for the definitive assignment of all signals in the ¹H and ¹³C NMR spectra, confirming the constitution of this compound.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on analogous compounds and general NMR principles.)

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Phenyl-H7.2-7.5 (m)125-140
C2-H3.5-4.0 (d/m)40-50
C3-H1.8-2.2 (m)35-45
C4-H₂1.2-1.6 (m)30-40
C5-H₂1.2-1.6 (m)20-30
C6-H₃0.8-1.0 (t)10-15
C3-CH₃0.9-1.2 (d)15-25
CN-115-125

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features.

A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the hexyl and methyl groups would appear in the 2850-2960 cm⁻¹ range.

Characteristic IR Absorption Bands for Phenylalkanenitriles

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile)2240-2260Medium, Sharp
C-H (Aromatic)3000-3100Medium
C=C (Aromatic)1450-1600Medium to Weak
C-H (Aliphatic)2850-2960Strong

Mass Spectrometry (MS) (HRMS, ESI-MS for structural confirmation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact molecular formula.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for α-phenylnitriles involve cleavage of the C-C bonds adjacent to the phenyl and nitrile groups. The loss of the butyl group from the C3 position would be a plausible fragmentation, leading to a significant fragment ion.

Chromatographic Separation and Resolution of Stereoisomers

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chromatographic techniques are essential for separating these stereoisomers and determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is a powerful technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds and would be a suitable choice for the resolution of the stereoisomers of this compound. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the enantiomeric pairs.

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas chromatography, particularly when coupled with a chiral stationary phase, is another effective method for determining the enantiomeric excess of a volatile chiral compound. For this compound, a capillary GC column coated with a cyclodextrin-based chiral selector could be employed. The enantiomers would exhibit different interactions with the chiral stationary phase, resulting in their separation and allowing for the quantification of each enantiomer in a mixture. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers.

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC). SFC typically uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiencies. This technique is considered a "green" technology due to the reduction in the use of toxic organic solvents.

The chiral separation of this compound enantiomers via SFC would involve a systematic method development approach. This process typically begins with screening a variety of chiral stationary phases (CSPs) with different chiral selectors, such as polysaccharide derivatives (e.g., amylose or cellulose-based columns). The mobile phase usually consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol (B129727) or ethanol (B145695), to modulate solute retention and enhance selectivity.

The screening process aims to identify the optimal combination of CSP and mobile phase that yields the best resolution between the (R)- and (S)-enantiomers. Further optimization of parameters like back pressure, temperature, and modifier percentage can be performed to improve peak shape and reduce analysis time. The high-throughput capability of modern SFC systems makes this screening process highly efficient.

Hypothetical SFC Screening Results for this compound

Chiral Stationary Phase (CSP)ModifierRetention Time (t R1), minRetention Time (t R2), minResolution (R s)
Amylose tris(3,5-dimethylphenylcarbamate)Methanol3.123.541.85
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol4.554.650.80
Amylose tris(3-chloro-5-methylphenylcarbamate)Ethanol2.893.412.10
Cellulose tris(3,5-dichlorophenylcarbamate)Ethanol5.015.521.65

Note: The data in this table is illustrative and represents a hypothetical outcome for method development.

Derivatization Strategies for Enhanced Resolution

When direct separation of enantiomers on a chiral stationary phase is challenging, an indirect approach involving chiral derivatization can be employed. This strategy involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column.

The nitrile functional group in this compound is not readily amenable to direct derivatization for this purpose. A viable strategy would involve the chemical reduction of the nitrile group to a primary amine (3-methyl-2-phenylhexan-1-amine). This transformation creates a new functional group that can be easily derivatized. A variety of CDAs are available for primary amines, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

The reaction of the resulting chiral amine with a single enantiomer of a CDA produces diastereomeric amides or other derivatives. These diastereomers can then be separated and quantified using achiral chromatography (GC or HPLC), and the ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original this compound.

Optical Methods for Chiral Analysis

Optical Rotation

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution containing a single enantiomer of a chiral compound, the plane of light is rotated. Enantiomers rotate light by equal amounts but in opposite directions. The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. It is important to note that the sign of optical rotation (+/-) has no direct correlation with the R/S stereochemical descriptor.

The magnitude of the rotation is a characteristic property known as the specific rotation, [α], which is calculated using the Biot law:

[α] = α / (l × c)

where α is the observed rotation, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the sample in g/mL. The specific rotation of a pure enantiomer is a physical constant that can be used to characterize it. Measuring the observed rotation of a mixture allows for the calculation of its enantiomeric excess (ee).

Hypothetical Optical Properties of this compound Enantiomers

EnantiomerAbsolute ConfigurationSpecific Rotation [α] D 20Direction of Rotation
1(R)+35.5°Dextrorotatory
2(S)-35.5°Levorotatory

Note: The data in this table is for illustrative purposes only. The correlation between R/S and +/- is hypothetical.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. Only chiral molecules are CD-active. For a pair of enantiomers, the CD spectra are mirror images of each other. A positive peak in one enantiomer's spectrum will correspond to a negative peak of equal magnitude at the same wavelength in the other's. These characteristic peaks are known as Cotton effects.

The phenyl group in this compound acts as a chromophore, which would allow for analysis by electronic CD (ECD) spectroscopy in the UV region. The primary application of ECD is in the determination of the absolute configuration of a chiral molecule. This is typically achieved by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. Recent studies have also demonstrated methods for the chiroptical sensing of chiral nitriles after their conversion to a chromophoric palladium complex, broadening the applicability of this technique.

Electroanalytical Techniques (e.g., Cyclic Voltammetry for mechanistic studies)

Electroanalytical methods like cyclic voltammetry (CV) can be used to investigate the redox properties of molecules. For this compound, CV could be employed to study the reduction of the nitrile functional group. The electrochemical reduction of nitriles to primary amines is a known process.

In a typical CV experiment, a solution of this compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte would be subjected to a scanning potential at a working electrode. The resulting voltammogram would show the potential at which the nitrile group is reduced. This provides information about the molecule's electronic structure and the feasibility of electrochemical transformations. While CV does not directly distinguish between enantiomers, it can be used to study the mechanism of reactions that might be stereoselective or to analyze products of such reactions.

Hypothetical Cyclic Voltammetry Data for this compound

ParameterValue
Solvent/ElectrolyteAcetonitrile (B52724) / 0.1 M TBAPF 6
Working ElectrodeGlassy Carbon
Scan Rate100 mV/s
Cathodic Peak Potential (E pc)-2.15 V (vs. Ag/Ag+)
ProcessIrreversible reduction of nitrile group

Note: The data in this table is hypothetical and represents a plausible result for the described experiment.

X-ray Analysis for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on analyzing the diffraction pattern produced when a beam of X-rays is passed through a well-ordered single crystal of the compound.

To determine the absolute configuration of this compound, one would first need to obtain a suitable single crystal of one of its pure enantiomers. This can often be the most challenging step of the process. The crystal is then mounted in a diffractometer, and the diffraction data is collected. Analysis of this data yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined. This provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry (R or S configuration) at the chiral centers.

Hypothetical Crystallographic Data for (R)-3-Methyl-2-phenylhexanenitrile

ParameterValue
Chemical FormulaC 13 H 17 N
Crystal SystemOrthorhombic
Space GroupP2 1 2 1 2 1
Unit Cell Dimensionsa = 6.1 Å, b = 8.3 Å, c = 22.5 Å
Molecules per unit cell (Z)4
Method of Configuration AssignmentAnomalous Dispersion

Note: The data in this table is illustrative of typical crystallographic information.

Computational Chemistry and Theoretical Modeling of 3 Methyl 2 Phenylhexanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure, properties, or reactivity of 3-Methyl-2-phenylhexanenitrile were found.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis of this compound, nor are there any published energy landscapes describing the relative stabilities of its different conformers.

Reaction Pathway Simulations and Transition State Identification

A search for reaction pathway simulations involving this compound, including the identification of transition states for any of its potential reactions, did not yield any relevant studies.

Prediction of Spectroscopic Properties and Stereoselectivity

No theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) or studies on the stereoselectivity of reactions involving this compound using computational methods were discovered in the literature.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations having been performed to study the dynamic behavior, interactions, or solvent effects of this compound.

Derivatization and Chemical Transformations of 3 Methyl 2 Phenylhexanenitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional handle that can be converted into several other important chemical entities, including amines, amides, and carboxylic acids. researchgate.netwikipedia.org These transformations significantly broaden the synthetic applications of the parent molecule.

Hydrolysis: The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions.

Partial Hydrolysis to Amides: Under controlled conditions, often using enzymes like nitrile hydratases or specific acid/base catalysis, 3-methyl-2-phenylhexanenitrile can be converted to 3-methyl-2-phenylhexanamide. wikipedia.org

Complete Hydrolysis to Carboxylic Acids: Treatment with strong aqueous acid or base under heating promotes the complete hydrolysis of the nitrile to 3-methyl-2-phenylhexanoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). wikipedia.org

Reduction: The nitrile group is readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, which would convert this compound into (3-methyl-2-phenylhexyl)methanamine. vanderbilt.edugoogle.com Other reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed. vanderbilt.edu

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by organometallic nucleophiles, such as Grignard reagents or organolithium compounds. This reaction, followed by hydrolysis of the resulting imine intermediate, leads to the formation of ketones. For example, reaction with methylmagnesium bromide would yield 4-methyl-3-phenylheptan-2-one after workup.

Another important reaction is the Blaise reaction, where an organozinc compound derived from an α-haloester adds to the nitrile. pondiuni.edu.inorganic-chemistry.org This process, after workup, can yield β-keto esters or β-enamino esters, which are valuable synthetic intermediates. organic-chemistry.org

Table 1: Key Functional Group Interconversions of the Nitrile Moiety

Starting Functional GroupReaction TypeTypical ReagentsProduct Functional GroupExample Product from this compound
Nitrile (-C≡N)Complete HydrolysisH₃O⁺, heat; or NaOH, H₂O, heatCarboxylic Acid (-COOH)3-Methyl-2-phenylhexanoic acid
Nitrile (-C≡N)Partial HydrolysisControlled acid/base; Nitrilase enzymesAmide (-CONH₂)3-Methyl-2-phenylhexanamide
Nitrile (-C≡N)ReductionLiAlH₄; or H₂, Pd/CPrimary Amine (-CH₂NH₂)(3-Methyl-2-phenylhexyl)methanamine
Nitrile (-C≡N)Grignard Reaction1. R-MgBr; 2. H₃O⁺Ketone (-C(O)R)4-Methyl-3-phenylheptan-2-one (with CH₃MgBr)
Nitrile (-C≡N)Blaise Reaction1. BrZnCH₂CO₂Et; 2. H₃O⁺β-Keto EsterEthyl 3-amino-4-methyl-3-phenylhept-2-enoate derived intermediate

Reactions on the Hexane (B92381) Backbone and Aromatic Ring

Hexane Backbone: The hydrogen atom on the carbon adjacent to both the phenyl group and the nitrile group (the α-position) is acidic due to the electron-withdrawing nature of both moieties. wikipedia.org This allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This nucleophilic anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), enabling the formation of new carbon-carbon bonds at the C2 position.

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution. The alkylnitrile substituent at the C1 position of the ring is generally considered to be ortho-, para-directing and deactivating due to its electron-withdrawing inductive effect, which is partially offset by hyperconjugation. Reactions like Friedel-Crafts alkylation or acylation, nitration, and halogenation would be expected to yield a mixture of ortho- and para-substituted products. libretexts.org For instance, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like AlCl₃ would likely produce 2-(4-acetylphenyl)-3-methylhexanenitrile and 2-(2-acetylphenyl)-3-methylhexanenitrile. libretexts.org

Chemo-Enzymatic Derivatizations (e.g., to asymmetric γ-Lactones from γ-keto nitriles)

A significant application of nitrile-containing compounds is in chemo-enzymatic synthesis, which combines chemical reactions with highly selective biocatalytic steps. One such process involves the conversion of γ-keto nitriles into chiral γ-lactones, which are valuable structural motifs in many natural products and pharmaceuticals. researchgate.net

This strategy can be applied to derivatives of this compound. The process involves two key stages:

Chemical Synthesis of a γ-Keto Nitrile: A precursor like this compound can be chemically modified to introduce a ketone at the γ-position (C4) of the hexane chain. For example, the synthesis of the related compound 3-methyl-4-oxo-2-phenylhexanenitrile has been reported. tdx.cat

Enzymatic Reduction and Cyclization: The prochiral γ-keto nitrile is then subjected to an asymmetric reduction using a ketoreductase enzyme. These enzymes, often from a library of different biocatalysts, can stereoselectively reduce the carbonyl group to a hydroxyl group, yielding a chiral γ-hydroxy nitrile. This intermediate can subsequently undergo intramolecular cyclization, where the nitrile is hydrolyzed and the resulting carboxylic acid reacts with the hydroxyl group to form a thermodynamically stable five-membered lactone ring with high enantiomeric purity. researchgate.net

Table 2: Chemo-Enzymatic Conversion to Asymmetric γ-Lactone

StepReactionDescriptionIntermediate/Product
1Chemical Oxidation/FunctionalizationIntroduction of a ketone at the C4 position of the hexane backbone.3-Methyl-4-oxo-2-phenylhexanenitrile
2Asymmetric BioreductionStereoselective reduction of the ketone using a ketoreductase enzyme.Chiral 4-hydroxy-3-methyl-2-phenylhexanenitrile
3Hydrolysis & Intramolecular CyclizationAcid- or base-catalyzed hydrolysis of the nitrile followed by lactonization.Asymmetric γ-Lactone (e.g., 5-ethyl-4-methyl-3-phenyldihydrofuran-2(3H)-one)

Utility as a Chiral Building Block in Complex Molecule Synthesis

With two stereocenters at positions C2 and C3, this compound is an inherently chiral molecule. When synthesized or resolved into a single stereoisomer, it becomes a valuable chiral building block for the construction of more complex, enantiomerically pure molecules. The synthesis of chiral α-aryl nitriles via methods like stereoconvergent Negishi arylations has been demonstrated for similar structures, highlighting the accessibility of such compounds. mit.edu

The defined stereochemistry of the building block can be transferred to a target molecule, controlling the spatial arrangement of atoms in subsequent synthetic steps. The functional groups on this compound can be elaborated as described above, while preserving the original stereochemical integrity. This approach is fundamental in modern organic synthesis, particularly for creating pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity. uni-koeln.decornell.edu The combination of its chirality and versatile reactivity makes this compound a promising scaffold for asymmetric synthesis.

Emerging Research Directions and Future Perspectives in 3 Methyl 2 Phenylhexanenitrile Chemistry

Advancements in Asymmetric Synthesis Methodologies

The development of methods for the asymmetric synthesis of α-aryl nitriles is a significant area of research, as these chiral molecules are valuable building blocks in medicinal chemistry. nih.gov While no specific asymmetric synthesis for 3-Methyl-2-phenylhexanenitrile has been reported, future research could explore several established strategies.

One promising approach is the catalytic asymmetric α-arylation of nitriles. Research by Hartwig and others has laid the groundwork for palladium-catalyzed cross-coupling reactions to form tertiary α-aryl nitriles. scholaris.caorganic-chemistry.org Future studies could adapt these methods, perhaps using chiral ligands like BINAP, to control the stereochemistry at the C2 position of this compound. Another avenue involves the enantioselective hydrocyanation of alkenes or the conjugate addition to α,β-unsaturated systems, although designing a suitable prochiral precursor for this compound would be a key challenge. uni-koeln.de

Organocatalysis also presents a powerful tool for asymmetric synthesis. Chiral Brønsted acids or bifunctional catalysts have been successfully employed in the enantioselective synthesis of various aminonitriles and other chiral nitrile-containing compounds. rsc.orgmdpi.com Investigating the application of such catalysts in the synthesis of this compound from appropriate precursors could be a fruitful research direction.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

MethodologyCatalyst TypePotential PrecursorsKey Challenge
Catalytic α-ArylationPalladium with Chiral Ligands (e.g., BINAP)3-Methylhexanenitrile and an Aryl HalideAchieving high enantioselectivity for the specific substrate.
Enantioselective CyanationLewis Acid / Transition Metal CatalysisA corresponding prochiral alcohol or alkeneSynthesis of a suitable and reactive prochiral substrate.
Organocatalytic AdditionChiral Thioureas, Phosphoric Acidsα,β-Unsaturated ester or ketoneMulti-step synthesis of the required complex precursor.

Innovations in Sustainable Catalysis for Nitrile Production

Modern chemical synthesis places a strong emphasis on sustainability, focusing on the use of green catalysts, reducing hazardous reagents, and improving energy efficiency. The production of α-aryl nitriles is an active area for such innovations.

A key trend is the move away from toxic cyanide sources. Researchers have developed methods using isonitriles or even CO2/NH3 as cyanide surrogates in catalytic nitrile syntheses. nih.govmdpi.com For instance, a boron-catalyzed direct cyanation of benzyl (B1604629) alcohols with isonitriles has been reported as a green method for preparing α-aryl nitriles. mdpi.com Applying this strategy to the synthesis of this compound would involve the corresponding 1-phenyl-2-methylpentan-1-ol as a precursor.

Another sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This involves the reaction of an alcohol with a nitrile, catalyzed by transition metals like ruthenium or copper, where the alcohol is transiently oxidized to an aldehyde for the coupling reaction, with water as the only byproduct. acs.orgresearchgate.net This atom-economical process could be explored for the α-alkylation of phenylacetonitrile (B145931) with 3-methyl-1-pentanol (B47404) to generate this compound.

Finally, photocatalysis is an emerging sustainable tool. Light-induced, iron-catalyzed α-alkylation of arylacetonitriles with alcohols has been demonstrated, offering a novel, energy-efficient synthetic route. rsc.org

Table 2: Comparison of Sustainable Catalytic Methods for α-Aryl Nitrile Synthesis

MethodCatalystReactantsByproductsSustainability Advantage
Dehydrative CyanationBoron Lewis AcidBenzyl Alcohol, IsonitrileWater, AmineAvoids toxic metal cyanides. mdpi.com
Borrowing HydrogenRuthenium or Copper Pincer ComplexesArylacetonitrile, AlcoholWaterHigh atom economy. acs.orgresearchgate.net
Reductive CyanationNickel / Bisphosphine Ligandα-Aryl Amine, CO2, NH3WaterUtilizes CO2 as a C1 source. nih.gov
PhotocatalysisIron-based catalystArylacetonitrile, AlcoholHydrogenUses light as an energy source. rsc.org

Mechanistic Insights into Novel Nitrile Reactions

Understanding reaction mechanisms is crucial for optimizing existing methods and designing new transformations. For α-aryl nitriles, mechanistic studies often focus on the behavior of intermediates in catalytic cycles.

In palladium-catalyzed α-arylation, studies have investigated the structure and reactivity of arylpalladium cyanoalkyl complexes, identifying different binding modes (C-bound vs. N-bound) of the nitrile anion to the metal center, which influences the efficiency of the crucial reductive elimination step. organic-chemistry.org Similar mechanistic inquiries, potentially using computational methods, could elucidate the optimal conditions for the synthesis of this compound.

For novel reactions like the α-arylation of nitriles with aryl sulfoxides, combined experimental (NMR studies) and computational (DFT calculations) approaches have been used to identify key intermediates, such as unstable sulfonium (B1226848) imine complexes, and to map the reaction energy profile, involving steps like electrophilic assembly and nih.govnih.gov-sigmatropic rearrangement. dicp.ac.cn Such detailed mechanistic work for reactions forming this compound would be essential for its rational synthesis.

Expanding the Scope of Analytical and Computational Tools

The lack of readily available analytical data for this compound highlights a foundational gap. sigmaaldrich.com Future research would necessitate the use of a standard suite of analytical tools for characterization. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to determine the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic nitrile stretch. For chiral versions of the compound, Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be essential to determine enantiomeric excess. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting the properties and reactivity of molecules. mdpi.comdicp.ac.cn For a molecule like this compound, computational studies could:

Predict spectroscopic data (NMR, IR) to aid in experimental characterization.

Analyze conformational preferences of the hexyl chain and its influence on reactivity.

Model transition states for potential synthetic reactions to understand stereochemical outcomes and reaction barriers.

Calculate properties like bond dissociation energies to predict reactivity in radical reactions.

The integration of experimental data with computational models provides a deeper understanding than either approach alone and would be a key direction for future studies on this compound.

Biotechnological Potential and Enzyme Engineering for Nitrile Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes like nitrilases, nitrile hydratases, and aldoxime dehydratases are central to the biocatalytic production and transformation of nitriles. nih.govfrontiersin.org

While no enzymatic routes to this compound have been described, future research could focus on two main areas: synthesis and transformation.

Enzymatic Synthesis : Aldoxime dehydratases (Oxds) have been engineered to produce a variety of aromatic nitriles from their corresponding aldoximes under mild, aqueous conditions. nih.gov A potential biocatalytic synthesis of this compound could be envisioned starting from 3-methyl-2-phenylhexanal, conversion to the aldoxime, and subsequent enzymatic dehydration. This approach avoids the use of toxic cyanide reagents. rsc.orgnih.gov

Enzymatic Transformation : Nitrilases and nitrile hydratases are used to convert nitriles into valuable carboxylic acids and amides, respectively. These reactions can be highly enantioselective, making them valuable for producing chiral building blocks. thieme-connect.de If a racemic mixture of this compound were synthesized, a stereoselective nitrilase could potentially be used to resolve the racemate by selectively hydrolyzing one enantiomer to the corresponding carboxylic acid, 2-phenyl-3-methylhexanoic acid, leaving the other nitrile enantiomer untouched.

A significant challenge and research direction is enzyme engineering . Most wild-type nitrile-converting enzymes have limitations in substrate scope or stability. frontiersin.org Techniques like directed evolution and rational design, guided by computational modeling of the enzyme's active site, are used to engineer variants with improved activity towards non-natural or bulky substrates like this compound. mdpi.com

Table 3: Potential Biocatalytic Routes Involving this compound

TransformationEnzyme ClassPrecursor / SubstrateProduct(s)Key Research Direction
SynthesisAldoxime Dehydratase (Oxd)3-Methyl-2-phenylhexanaldoximeThis compoundEngineering an Oxd to accept the bulky substrate. nih.gov
Hydrolysis (Kinetic Resolution)NitrilaseRacemic this compound(R)- or (S)-2-Phenyl-3-methylhexanoic acid + remaining nitrile enantiomerScreening for or engineering a stereoselective nitrilase. thieme-connect.de
Hydration (Kinetic Resolution)Nitrile Hydratase (NHase)Racemic this compound(R)- or (S)-2-Phenyl-3-methylhexanamide + remaining nitrile enantiomerDeveloping NHases with high stereoselectivity for α-substituted nitriles. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-phenylhexanenitrile, and how can reaction efficiency be validated?

  • Methodology : Start with a nucleophilic substitution or cyanoalkylation approach. For example, alkyl halides or Grignard reagents reacting with nitrile precursors (e.g., phenylacetonitrile derivatives) under anhydrous conditions. Validate efficiency via gas chromatography (GC) or HPLC to monitor reaction progress and purity. Compare yields under varying catalysts (e.g., phase-transfer catalysts) and temperatures .
  • Data Validation : Use mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C) to verify structural integrity, particularly the methyl and phenyl substituents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Protocol : Prioritize ¹H/¹³C NMR to identify chemical shifts for the nitrile group (~110-120 ppm in ¹³C), methyl groups (~0.8-1.5 ppm in ¹H), and aromatic protons (6.5-7.5 ppm in ¹H). IR spectroscopy confirms the C≡N stretch (~2240 cm⁻¹). Cross-reference with high-resolution MS (HRMS) for exact mass validation .

Q. What safety protocols are essential for handling nitriles like this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers and moisture. Follow OSHA HazCom 2012 standards for spill management (e.g., neutralization with sodium bicarbonate) and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Approach : Cross-validate using multiple techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals). Compare computational predictions (DFT-based NMR chemical shift calculations) with experimental data. Replicate synthesis under controlled conditions to rule out impurities .

Q. What strategies optimize regioselectivity in the synthesis of branched nitriles like this compound?

  • Experimental Design : Screen steric and electronic effects using bulky bases (e.g., LDA) to direct alkylation. Employ kinetic vs. thermodynamic control by varying reaction temperature. Monitor selectivity via GC-MS and quantify using integration of NMR peaks for competing products .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology : Use density functional theory (DFT) to model transition states and electron density maps. Software like Gaussian or ORCA can simulate interactions with catalysts (e.g., palladium complexes). Validate predictions with experimental kinetic studies (e.g., rate constants under varying catalyst loads) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

  • Protocol : Conduct cytotoxicity assays (e.g., MTT on mammalian cell lines) and enzyme inhibition studies (e.g., cytochrome P450 isoforms). Use LC-MS to track metabolic stability. Note: No direct evidence exists for this compound’s bioactivity; extrapolate from structurally similar nitriles .

Q. How do regulatory frameworks like TSCA and REACH impact the use of this compound in research?

  • Compliance : Confirm exclusion from the EPA’s TSCA Inventory for R&D exemption. Document usage under TSCA’s "technically qualified individual" clause. For EU compliance, verify absence from REACH Annex XIV (Authorization List) and SVHC listings. Maintain records for institutional audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.